![molecular formula C9H6BrNO3 B12864753 2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid](/img/structure/B12864753.png)
2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a bromine atom at the second position of the benzoxazole ring and an acetic acid moiety attached to the sixth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-bromo-6-nitrobenzoic acid, under acidic conditions to form the benzoxazole ring.
Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazole derivatives.
Oxidation Reactions: Products include oxides or hydroxyl derivatives of the benzoxazole ring.
Reduction Reactions: Products include dihydrobenzoxazole derivatives.
科学研究应用
2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorobenzo[d]oxazol-6-yl)acetic acid
- 2-(2-Fluorobenzo[d]oxazol-6-yl)acetic acid
- 2-(2-Iodobenzo[d]oxazol-6-yl)acetic acid
Uniqueness
2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C9H6BrNO3 |
|---|---|
分子量 |
256.05 g/mol |
IUPAC 名称 |
2-(2-bromo-1,3-benzoxazol-6-yl)acetic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H,12,13) |
InChI 键 |
FTEVCHDKEZLDMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CC(=O)O)OC(=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


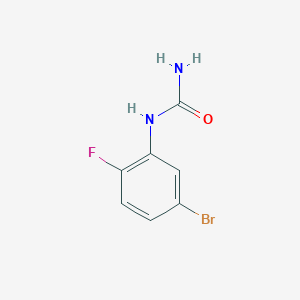
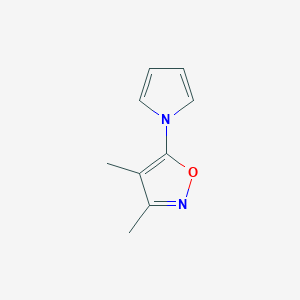
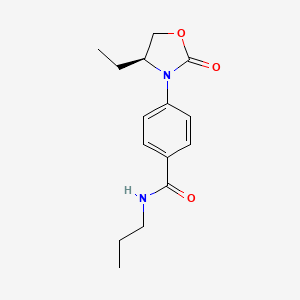
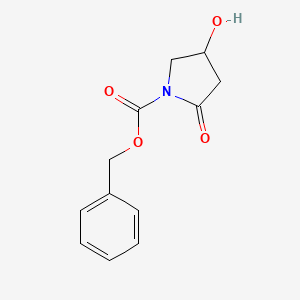
![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
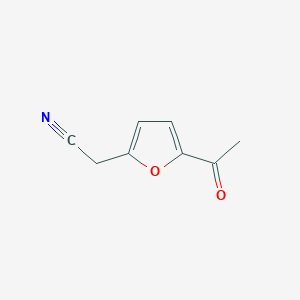
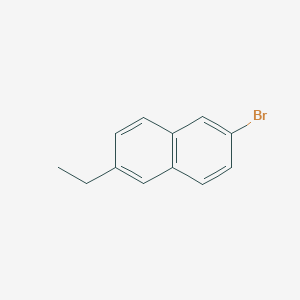


![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)
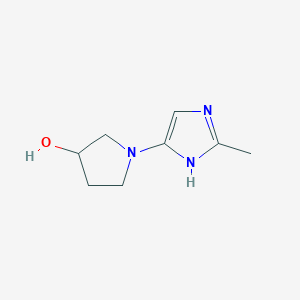
![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
